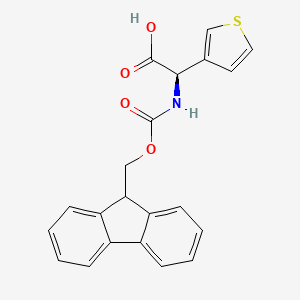
Fmoc-(R)-3-Thienylglycine
Übersicht
Beschreibung
Fmoc-®-3-Thienylglycine is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is commonly used in peptide synthesis, including solid-phase peptide synthesis (SPPS) .
Synthesis Analysis
Fmoc-based peptide synthesis is a widely used method for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .Molecular Structure Analysis
The Fmoc group contributes to the self-assembly of peptides, forming β-sheet structures interlocked by π–π stacking of the Fmoc groups . The structural and thermal properties of these Fmoc-peptides, as well as their self-assembly process, have been studied .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process is crucial in the synthesis of peptides .Physical And Chemical Properties Analysis
Fmoc-peptides have been demonstrated as attractive building blocks for biocompatible hydrogels . The physical and structural properties of these hydrogels are influenced by the aromatic molecular architecture of the Fmoc-peptides .Wissenschaftliche Forschungsanwendungen
Biocompatibility and Drug Delivery
The peptide containing RGD sequence and hydrophobic FMOC tail demonstrated significant potential in ophthalmology as an implantable drug delivery system, showing good biocompatibility when injected into the subconjunctival space and anterior chamber of rabbits. This indicates its utility in treating ocular anterior segment diseases like glaucoma, iridocyclitis, and keratopathy (Liang et al., 2010).
Peptide Synthesis and Material Fabrication
The properties of Fmoc-modified amino acids and peptides, such as hydrophobicity and aromaticity, promote the association of building blocks, leading to extensive applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Kai Tao et al., 2016). The synthesis of Fmoc solid-phase peptides has greatly advanced, allowing for the creation of biologically active and isotopically labeled peptides and small proteins (G. Fields & R. Noble, 2009).
Nanomaterials and Morphological Control
The ratio between Fmoc-OG molecules in stable intramolecular H-bonding conformation and those in metastable intermolecular H-bonding conformation can be tuned by ultrasound, demonstrating a method for smart controlling of the functions of nanomaterials from the molecular level (Yaobing Wang et al., 2008).
Scaffold for Tissue Engineering
Fmoc-FF/Fmoc-RGD hydrogel forms a 3D network of supramolecular hydrogel, providing a nanofibrous network for cell attachment, proliferation, and multi-differentiation of mesenchymal stem cells, showing promise for applications in musculoskeletal tissue engineering (Yung-Li Wang et al., 2017).
Safety and Hazards
Zukünftige Richtungen
The development of peptide drugs has become one of the hottest topics in pharmaceutical research, with Fmoc SPPS being the method of choice for peptide synthesis . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .
Wirkmechanismus
Target of Action
Fmoc-®-3-Thienylglycine is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in chemical peptide synthesis . The primary target of Fmoc-®-3-Thienylglycine is the amino group of an amino acid during peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino group, preventing it from reacting with other compounds during the synthesis process .
Mode of Action
The Fmoc group is introduced by reacting the amino group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amino group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by treatment with a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc-®-3-Thienylglycine in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group allows for the activation of the carboxyl group of an amino acid and the protection of the amino group, facilitating the formation of peptide bonds . This has led to dramatic advances in the chemical synthesis of peptides .
Pharmacokinetics
The properties of the fmoc group, such as its stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid, and its strong absorbance in the ultraviolet region, may influence its pharmacokinetic properties .
Result of Action
The use of Fmoc-®-3-Thienylglycine in peptide synthesis results in the formation of peptides with protected amino groups . This allows for the synthesis of peptides of significant size and complexity . The Fmoc group can be removed after peptide synthesis, leaving the desired peptide product .
Action Environment
The action of Fmoc-®-3-Thienylglycine is influenced by the conditions of the peptide synthesis process . Factors such as the choice of base for Fmoc removal, the presence of other reactants, and the temperature and pH of the reaction can affect the efficacy and stability of Fmoc-®-3-Thienylglycine .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJSFSUCQXAJC-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CSC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



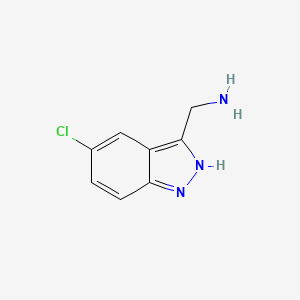
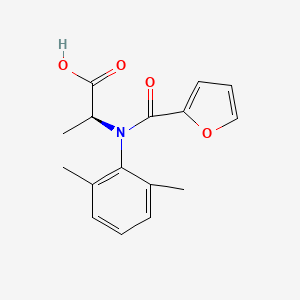
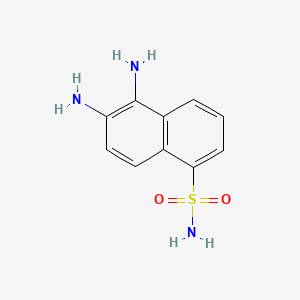
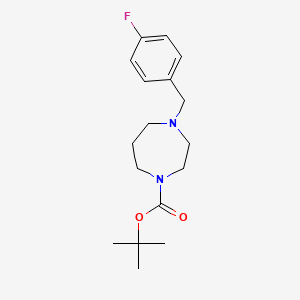
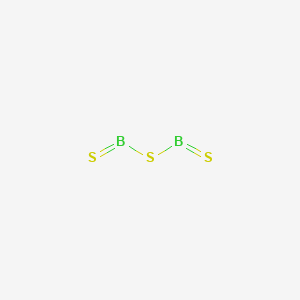
![2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone](/img/structure/B3342056.png)
![2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone](/img/structure/B3342061.png)

![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B3342069.png)

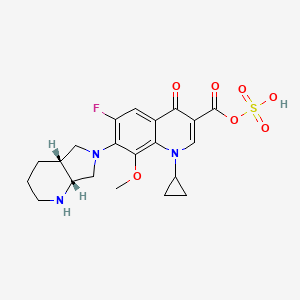
![(R)-RuCl[(benzene)(BINAP)]Cl](/img/structure/B3342108.png)

![2-[2-[Bis[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B3342120.png)